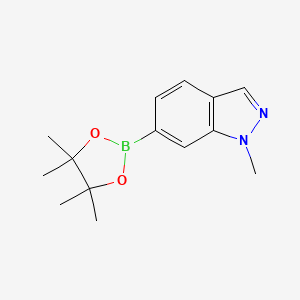
Tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, also known as TBBA, is an organic compound that is widely used in scientific research. TBBA is a versatile compound that can be used in a variety of applications, from synthesizing other compounds to studying the effects of various drugs on the body. TBBA has a wide range of biochemical and physiological effects, making it a valuable tool for researchers.
Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants (SPAs)
A study by Liu and Mabury (2020) reviews the environmental presence, human exposure, and toxicity of synthetic phenolic antioxidants, substances used to prevent oxidation in various products, potentially offering a framework for understanding the environmental and health implications of similar compounds (Liu & Mabury, 2020).
Biodegradation of Gasoline Ethers
Thornton et al. (2020) provide an overview of the current knowledge on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline oxygenate, highlighting microbial degradation pathways that might also be relevant to understanding the degradation of similar complex ethers (Thornton et al., 2020).
Synthesis of N-Heterocycles Using tert-Butanesulfinamide
The application of tert-butanesulfinamide in asymmetric synthesis of N-heterocycles is reviewed by Philip et al. (2020), which may offer insights into synthetic strategies that could be applied to the synthesis of tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate and its analogs (Philip et al., 2020).
Decomposition of Methyl Tert-Butyl Ether (MTBE) in Environmental Remediation
Hsieh et al. (2011) discuss the use of radio frequency plasma reactors for decomposing MTBE, an oxygenate additive in gasoline, which might provide a perspective on the environmental management of related compounds (Hsieh et al., 2011).
Eigenschaften
IUPAC Name |
tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-5-24-16(22)11-19(20-12-15-9-7-6-8-10-15)13-21(14-19)17(23)25-18(2,3)4/h6-10,20H,5,11-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHFVZMWBIEBOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567650.png)
![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B567652.png)




![N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine](/img/structure/B567663.png)